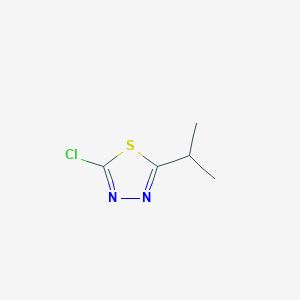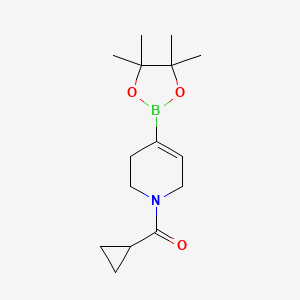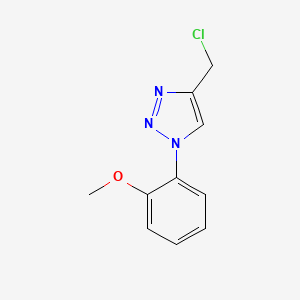![molecular formula C11H7ClN2O2S B1455736 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid CAS No. 1183813-48-0](/img/structure/B1455736.png)
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as CPS, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular formula of CPS is C11H7ClN2O2S. As a pyridazine derivative, it features a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
Pyridazine derivatives can be synthesized through a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to the pyridazine ring .Physical And Chemical Properties Analysis
CPS is a solid compound with a molecular weight of 266.7 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Pharmaceutical Research
This compound is part of the pyridazine and pyridazinone family, which are known for their wide range of pharmacological activities. It can be used as a scaffold for developing new drugs with potential antimicrobial, antidepressant, anti-hypertensive, and anticancer properties .
Agrochemical Development
Pyridazine derivatives are also significant in the agrochemical industry. They can be used to create herbicides and pesticides, contributing to the development of new formulations for crop protection .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard or reagent in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Cardiovascular Research
As part of the pyridazinone class, which has shown antiplatelet and antihypertensive effects, this compound could be instrumental in creating new cardiovascular drugs .
Orientations Futures
The synthesis and study of pyridazine derivatives, including CPS, is an active area of research. These compounds have shown promise in various applications, particularly in medicinal chemistry . Future work could involve further optimization of the synthesis process and exploration of the biological activities of these compounds.
Propriétés
IUPAC Name |
6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHSTSBPHUOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)




![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)


